methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thieno-pyridine core substituted with a benzyl group, a propanamido moiety, and a methyl ester. The hydrochloride salt form enhances its solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
methyl 6-benzyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-16(22)20-18-17(19(23)24-2)14-9-10-21(12-15(14)25-18)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOYFTHFGFLHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the propanamido group can be added via an amide coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that thieno[2,3-c]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promising results in inhibiting tumor growth in preclinical models. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties
- Neurological Applications
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of various thieno[2,3-c]pyridine derivatives. This compound was found to significantly reduce the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for further development into broad-spectrum antibiotics .
Case Study 3: Neuroprotective Effects
Research presented at the International Conference on Neuropharmacology indicated that this compound could enhance neuronal survival under oxidative stress conditions. In vitro assays demonstrated that it reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives with variations in substituents and ester groups. Below is a detailed comparison based on available evidence:
Ethyl 6-Benzyl-2-(2-Chloropropanamido)-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride
- Structural Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Amide Substituent : 2-Chloropropanamido (vs. propanamido).
- The 2-chloro substitution on the propanamido group introduces electronegativity, which could enhance reactivity or intermolecular interactions (e.g., halogen bonding in target binding).
- Commercial Status : Discontinued, suggesting challenges in synthesis or stability.
Microwave-Synthesized Thieno-Pyrimidinone Derivatives
- Example Compound: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
- Key Differences: Pyrimidinone core (vs. pyridine in the target compound). Coumarin-thiazolidinone hybrid substituent (vs. benzyl-propanamido).
General Trends in Thieno-Pyridine Derivatives
- Scaffold Modifications :
- Crystallography : SHELX software is widely used for structural determination of such compounds, ensuring accurate 3D modeling.
Data Table: Structural and Hypothetical Property Comparison
Biological Activity
Methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological effects, and relevant research findings.
The compound belongs to the thieno[2,3-c]pyridine class, which has been explored for various biological applications. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. For example, thieno[2,3-c]pyridine derivatives have been synthesized through reactions involving thiophene and pyridine rings under specific conditions to yield the desired products with high purity and yield rates.
Antitumor Properties
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant antitumor activity . For instance:
- Cell Line Studies : In vitro studies have shown that methyl 6-benzyl-2-propanamido derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds within this class have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action often involves cell cycle arrest and induction of apoptosis in tumor cells while sparing non-tumorigenic cells like MCF-10A .
The biological activity is attributed to several mechanisms:
- Cell Cycle Modulation : Compounds have been observed to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antitumor Efficacy : A study evaluated the efficacy of a related thieno[2,3-c]pyridine derivative against MDA-MB-231 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 20 µM. The compound also inhibited tumor growth in chick chorioallantoic membrane assays .
- Comparative Analysis : Another study compared various thieno derivatives against a panel of cancer cell lines (including HEPG-2 and SW480). The results highlighted that modifications at specific positions on the thieno ring could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Tables of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 6-benzyl-2-propanamido derivative | MDA-MB-231 | 20 | G0/G1 arrest |
| Related Thieno derivative | MCF-7 | 15 | Apoptosis induction |
| Thieno[2,3-c]pyridine analog | HEPG-2 | 25 | Cell cycle modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
